(2R)-2-(dimethylamino)butanedioic acid
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Overview
Description
(2R)-2-(Dimethylamino)butanedioic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of butanedioic acid, where one of the hydrogen atoms on the second carbon is replaced by a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(dimethylamino)butanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with butanedioic acid.
Introduction of the Dimethylamino Group: A common method involves the reaction of butanedioic acid with dimethylamine under controlled conditions. This can be achieved through a nucleophilic substitution reaction where the dimethylamine replaces a hydrogen atom on the second carbon of butanedioic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to favor the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: The product is purified through crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(dimethylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or other nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-(dimethylamino)butanedioic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biochemical Research: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(dimethylamino)butanedioic acid exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
(2S)-2-(Dimethylamino)butanedioic Acid: The enantiomer of (2R)-2-(dimethylamino)butanedioic acid, differing in the spatial arrangement of atoms.
N,N-Dimethylglycine: A structurally similar compound with a dimethylamino group attached to a glycine backbone.
N,N-Dimethylalanine: Another similar compound with a dimethylamino group attached to an alanine backbone.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both carboxylic acid and dimethylamino functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
77270-86-1 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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